(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-29(26,27)18-9-5-8-17-20(18)22-21(28-17)24-14-12-23(13-15-24)19(25)11-10-16-6-3-2-4-7-16/h2-11H,12-15H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLKOBSIZRPXEF-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, often referred to as a thiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole moiety linked to a piperazine ring and a phenylpropene backbone. The methylsulfonyl group enhances its solubility and may influence its biological interactions.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of thiazole derivatives, including the target compound. The following table summarizes key findings regarding the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HCT 116 | 4.363 | Inhibition of CDK2 |
| Compound 2 | Jurkat | <10 | Induction of apoptosis |
| Compound 3 | A-431 | <5 | Inhibition of Bcl-2 |
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, often through mechanisms involving apoptosis and inhibition of critical kinases such as CDK2 . The presence of electron-withdrawing groups like the methylsulfonyl moiety enhances their potency.
Antimicrobial Activity
Thiazole derivatives have also demonstrated promising antimicrobial properties. A study assessed the antibacterial activity of similar compounds against several bacterial strains:
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 8 | E. coli: 10, S. aureus: 8 |
| Compound B | 7.5 | B. subtilis: 9, S. epidermidis: 6 |
| Compound C | 7 | E. coli: 7 |
The results indicate that these compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties as well. One study reported that certain analogues exhibited significant protective effects in seizure models:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue A | 18.4 | 170.2 | 9.2 |
| Analogue B | 24.38 (anti-MES) | N/A | N/A |
The structure-activity relationship revealed that modifications to the thiazole ring significantly influenced anticonvulsant activity, with specific substitutions enhancing efficacy .
The biological activities of (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one are attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell cycle regulation, leading to reduced proliferation in cancer cells.
- Induction of Apoptosis : Many thiazole derivatives promote apoptosis through mitochondrial pathways, often involving Bcl-2 family proteins.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and function.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a related thiazole compound demonstrated significant tumor reduction in patients with advanced-stage cancer.
- Antimicrobial Efficacy : A study reported successful treatment outcomes using thiazole derivatives in patients with resistant bacterial infections.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one. For instance, compounds with thiazole moieties have shown significant effectiveness in picrotoxin-induced convulsion models.
Case Study: Anticonvulsant Efficacy
A study on thiazole-based compounds demonstrated that certain derivatives exhibited median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide. For example, one analogue displayed an ED50 of 18.4 mg/kg with a protection index of 9.2 against seizures .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 1 | 18.4 | 170.2 | 9.2 |
| Ethosuximide | N/A | N/A | N/A |
Anticancer Activity
The anticancer potential of compounds similar to (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been explored through various studies assessing their effects on different cancer cell lines.
Case Study: Cytotoxic Effects
In vitro studies have indicated that thiazole derivatives can inhibit the proliferation of cancer cells such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). One study reported that specific thiazole derivatives demonstrated significant antiproliferative activity with IC50 values in the low micromolar range .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A375 | Thiazole Derivative A | 5.0 |
| DU145 | Thiazole Derivative B | 8.0 |
| MCF-7 | Thiazole Derivative C | 12.0 |
Antibacterial Activity
The antibacterial properties of thiazole-containing compounds are also noteworthy. Research has shown that these compounds can exhibit activity against various bacterial strains, including resistant strains.
Case Study: Antibacterial Screening
A recent investigation into thiazole derivatives revealed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .
| Bacterial Strain | Compound Tested | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Thiazole Derivative D | 0.09 |
| Escherichia coli | Thiazole Derivative E | 0.15 |
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step reactions, often starting with functionalized benzothiazole and piperazine precursors. A representative pathway includes:
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Benzothiazole formation | Cyclization of 2-aminothiophenol derivatives | 4-(Methylsulfonyl)benzo[d]thiazole |
| 2 | Piperazine coupling | Nucleophilic substitution with piperazine | 2-(Piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole |
| 3 | Propenone introduction | Claisen-Schmidt condensation | (E)-1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one |
Key Observations:
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Step 3 employs aryl aldehydes (e.g., benzaldehyde) and ketones under basic or acidic conditions to form the α,β-unsaturated ketone via dehydration.
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The (E)-configuration of the propenone group is stabilized by conjugation with the ketone and aromatic systems.
Benzothiazole Core
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Electrophilic Substitution : The methylsulfonyl group at position 4 deactivates the benzothiazole ring, directing electrophiles to position 5 or 7. Limited reactivity is observed under standard nitration or sulfonation conditions .
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Nucleophilic Attack : The thiazole sulfur can participate in coordination with metal ions, forming complexes that modify biological activity .
Piperazine Ring
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Alkylation/Acylation : The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively. For example:
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Salt Formation : Reacts with acids (e.g., HCl) to form water-soluble salts, enhancing bioavailability.
α,β-Unsaturated Ketone
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Nucleophilic Conjugate Addition : The propenone moiety undergoes Michael addition with amines, thiols, or Grignard reagents:
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Cycloaddition : Participates in Diels-Alder reactions with dienes to form six-membered cyclic adducts.
Derivatization and Biological Activity
Derivatives of this compound are synthesized to enhance pharmacological properties. Notable examples include:
Mechanistic Insight : The methylsulfonyl group enhances electron deficiency in the benzothiazole ring, improving binding to hydrophobic enzyme pockets .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂.
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pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions, cleaving the piperazine-propenone bond.
Analytical Characterization
Critical techniques for reaction monitoring and product validation include:
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NMR Spectroscopy : Confirms regioselectivity in substitution reactions (e.g., -NMR for propenone geometry).
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HPLC-MS : Quantifies reaction yields and detects degradation products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Enone Moieties
(a) (E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-ethoxy-3-methoxy-phenyl)prop-2-en-1-one ()
- Structural Features: The piperazine is substituted with a bis(4-methoxyphenyl)methyl group, and the enone has a 4-ethoxy-3-methoxyphenyl group.
- Key Differences : Unlike the target compound, this analogue lacks a thiazole ring and instead employs methoxy/ethoxy substituents, which are electron-donating.
- Biological Implications : The absence of the thiazole core and methylsulfonyl group may reduce interactions with thiazole-specific targets (e.g., kinases or antimicrobial receptors) but improve solubility due to polar methoxy groups .
(b) (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one ()
- Structural Features: Incorporates a benzodioxole group on the piperazine and a 2-methoxyphenyl-substituted enone.
- Key Differences : The benzodioxole group may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration, compared to the methylsulfonyl-thiazole system.
- Activity : Benzodioxole derivatives are often associated with neuroactive or anticonvulsant effects, diverging from the target compound’s likely anticancer or antimicrobial applications .
Analogues with Thiazole/Enone Hybrids
(a) (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one ()
- Structural Features: Combines a thiazole ring with an enone-p-tolyl group.
- Key Differences : Lacks the piperazine linker and methylsulfonyl substitution.
- Biological Activity: Demonstrated antibacterial and anticancer properties, suggesting the thiazole-enone framework is pharmacologically relevant. The absence of piperazine may limit bioavailability but simplify synthetic routes .
(b) 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ()
- Structural Features : Contains a benzo[d]thiazole fused to a pyrazolone ring.
- Activity: Pyrazolone-thiazole hybrids are noted for anti-inflammatory and analgesic effects, indicating divergent therapeutic applications .
Substituted Phenylenone Derivatives
(a) (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ()
- Structural Features: Pyrazole ring substituted with 4-methoxyphenyl and dichlorophenyl-enone.
- Key Differences : The dichlorophenyl group enhances lipophilicity, while the pyrazole core may interact with cyclooxygenase (COX) enzymes.
(b) (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ()
- Structural Features: Bromophenyl-enone and pyrazole with 4-methoxyphenyl substitution.
- Key Differences : Bromine’s steric and electronic effects may alter target selectivity compared to the methylsulfonyl group.
- Activity : Brominated chalcones often show enhanced anticancer activity due to apoptosis induction pathways .
Comparative Analysis: Structural and Functional Insights
Table 1. Key Structural and Pharmacological Comparisons
Q & A
Q. What are the recommended synthetic routes for preparing (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one?
Methodological Answer: The synthesis of α,β-unsaturated ketones (e.g., enones) typically involves condensation reactions. For analogous compounds, such as (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, a base-catalyzed Claisen-Schmidt condensation is employed. This uses p-tolualdehyde and 2-acetylthiazole in ethanol/water with NaOH, yielding the enone via aldol adduct formation and dehydration . For the target compound, similar conditions could be adapted using 4-(methylsulfonyl)benzo[d]thiazole-2-carbaldehyde and 3-phenylprop-2-en-1-one derivatives. Purification via recrystallization (ethanol or acetonitrile) is recommended to isolate the (E)-isomer selectively.
Q. How can researchers confirm the (E)-configuration of the α,β-unsaturated ketone moiety?
Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For example, the (E)-configuration of similar enones was validated by crystallographic analysis showing planar orientations of aromatic/thiazole rings and bond angles consistent with trans geometry . Nuclear magnetic resonance (NMR) spectroscopy can also provide indirect evidence: the coupling constant () between Hα and Hβ in the -NMR spectrum typically exceeds 15 Hz for (E)-isomers, compared to <12 Hz for (Z)-isomers. For advanced validation, NOESY experiments may detect spatial proximity between non-conjugated protons .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer: A combination of techniques is required:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretch ~1680 cm, S=O stretch ~1150 cm).
- HPLC/UV-Vis for purity assessment, using a C18 column and gradient elution (e.g., acetonitrile/water).
- Thermogravimetric analysis (TGA) to evaluate thermal stability, critical for storage and handling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity for this compound?
Methodological Answer: SAR studies should systematically vary substituents on the benzo[d]thiazole, piperazine, and phenyl moieties. For example:
- Replace the methylsulfonyl group with other electron-withdrawing groups (e.g., nitro, cyano) to modulate electron density and receptor binding.
- Modify the piperazine ring with bulky substituents to assess steric effects on target engagement.
- Test substituted phenyl groups (e.g., halogenated, methoxy) to evaluate hydrophobic/hydrophilic interactions.
Biological assays (e.g., enzyme inhibition, cytotoxicity) should use standardized protocols (IC/EC determination) with positive/negative controls. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide SAR .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer: Discrepancies often arise from solvent effects, protein flexibility, or incomplete force fields in simulations. To address this:
- Perform molecular dynamics (MD) simulations to account for protein conformational changes.
- Use QM/MM (quantum mechanics/molecular mechanics) hybrid models for accurate ligand-receptor interaction energy calculations.
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics experimentally.
For example, a study on thiazole derivatives combined DFT calculations with MD to explain discrepancies between predicted and observed antibacterial activity .
Q. How can researchers evaluate the metabolic stability of this compound in preclinical studies?
Methodological Answer: Use in vitro microsomal assays (e.g., human liver microsomes) to measure metabolic half-life () and intrinsic clearance (Cl). Key steps:
- Incubate the compound with NADPH-supplemented microsomes.
- Quantify parent compound degradation via LC-MS/MS at timed intervals.
- Compare with reference compounds (e.g., verapamil for high clearance).
For advanced analysis, recombinant CYP enzyme panels identify specific cytochrome P450 isoforms involved in metabolism. Computational tools like ADMET Predictor™ can supplement experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
